6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
The compound “6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an organic compound with the molecular formula C16H14N2OS . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.35006 . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Synthesis and Structural Characterization
This compound is part of a broader class of heterocyclic compounds known for their complex structures and potential biological activities. Research has focused on synthesizing various derivatives and analyzing their structures. For example, one study presented the synthesis and immunological activity evaluation of hexahydronaphth[1',2':4,5]imidazo[2,1-b]thiazoles and hexahydroanaphth[2',1':4,5]imidazo[2,1-b]thiazoles, highlighting their significant immunological activity in mice and low toxicity compared to levamisole, a known immunomodulator (Saito et al., 1980). Another study explored the crystal and molecular structure of a related compound, showcasing its stabilization by intermolecular interactions and suggesting potential for nonlinear optical (NLO) applications (Banu et al., 2010).
Biological Activities
These compounds have shown promise in various biological applications, including antimicrobial, antituberculosis, and antiviral activities. For instance, tetrazolo[1,5-a]quinoline-based imidazole derivatives were evaluated for antimicrobial and antituberculosis activities, indicating potential for further investigation (Mungra et al., 2012). Another study reported the synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity, identifying compounds with significant inhibitory activity against Mycobacterium tuberculosis (Kolavi et al., 2006).
Antioxidant and Antitumor Potency
Research has also investigated the antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, with some compounds demonstrating high inhibition of DPPH radicals, suggesting potential as antioxidants (Nikhila et al., 2020). Additionally, a study on polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties revealed tumor inhibitory and antioxidant activities, highlighting the compound's potential in cancer therapy (Hamdy et al., 2013).
Mechanism of Action
Target of Action
It has been shown to have dose-dependent antiproliferative effects against various cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits cell proliferation
Biochemical Pathways
Given its antiproliferative effects , it may impact pathways related to cell cycle regulation and growth
Result of Action
The compound has been shown to have dose-dependent antiproliferative effects against various cell lines . This suggests that it may inhibit cell growth and division, leading to a decrease in the proliferation of these cells.
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJFMBOXSVZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CSC4=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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